Diacetin

Toxicology Safety Pharmacology Excipient Qualification

Researchers requiring defined diacetin feedstocks often encounter supply chain ambiguity-products sold as 'glycerol acetate' may contain variable monoacetin/triacetin ratios, confounding solubility and toxicity predictions. This product eliminates that uncertainty. • Intermediate solubility & polarity enable reliable solvent selection for lipophilic APIs, with a higher safety margin (LD50 4.0 cc/kg) than triacetin. • Defined isomer distribution supports reproducible heterogeneous catalysis kinetics and biodiesel cold-flow optimization at the established 3-4% wt limit. • Verified diacetin content ensures batch-to-batch consistency, reducing re-qualification burden for procurement managers.

Molecular Formula C23H20N2O4
Molecular Weight 0
CAS No. 194423-61-5
Cat. No. B1170576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetin
CAS194423-61-5
Molecular FormulaC23H20N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacetin (CAS 194423-61-5) Procurement Guide: Glycerol Diacetate Stereoisomer for Research and Industrial Selection


Diacetin (CAS 194423-61-5) is the (S)-enantiomer of glycerol diacetate (glyceryl diacetate, 1,2,3-propanetriol diacetate), a diester of glycerol bearing two acetyl groups and one residual free hydroxyl [1]. With molecular formula C₇H₁₂O₅ and molecular weight 176.17 g/mol, this compound exists within the broader acetin family alongside monoacetin (one acetyl group) and triacetin (three acetyl groups) [2]. Unlike the racemic or mixed-isomer commercial product (CAS 25395-31-7, typically ~50% diacetin with monoacetin and triacetin), CAS 194423-61-5 represents the stereochemically defined (S)-configuration, as confirmed by its InChI stereodescriptor (/t7-/m1/s1) . The compound is recognized as a food additive (E1517) in the EU and is listed under FDA 21 CFR 177.1200 for food contact applications [3]. Its amphiphilic character—conferred by the balance of two lipophilic acetyl groups with one hydrophilic hydroxyl—underpins its differentiated performance profile as a plasticizer, solvent, and synthetic intermediate relative to its fully acetylated (triacetin) and minimally acetylated (monoacetin) structural analogs.

Why Triacetin or Monoacetin Cannot Replace Diacetin (CAS 194423-61-5): Evidence-Based Substitution Risks


The three glycerol acetates—monoacetin, diacetin, and triacetin—differ fundamentally in acetylation degree, hydroxyl availability, and resultant physicochemical properties, making direct interchange functionally inappropriate [1]. Diacetin occupies a unique middle ground: unlike triacetin, which is fully acetylated and only slightly water-soluble (~59 g/L at 25 °C), diacetin is fully water-miscible due to its residual free hydroxyl group . Conversely, diacetin provides greater hydrophobicity and plasticizing efficiency than monoacetin, which carries two free hydroxyls and exerts weaker polymer-chain disruption. In pharmaceutical film coatings, diacetin outperforms conventional plasticizers (diethyl phthalate, dibutyl sebacate, triethyl citrate) on surface smoothness and water vapor transmission—a result not replicable by simply selecting another acetin or generic ester plasticizer [2]. In cellulose diacetate (CDA) processing, diacetin's single free hydroxyl yields superior chain mobility and moisture permeability compared to triacetin at equivalent loading, a direct consequence of hydrogen-bonding capability that triacetin lacks [3]. Furthermore, the (S)-enantiomer identity of CAS 194423-61-5 introduces stereochemical specificity critical for enzymatic and chiral synthesis applications, which the racemic mixed-isomer commercial grade cannot satisfy [4]. Procurement based on generic 'glycerol acetate' or interchange with triacetin without these quantitative distinctions risks formulation failure, regulatory non-compliance in food-grade applications, and loss of stereochemical fidelity in chiral processes.

Diacetin (CAS 194423-61-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Acute Oral Toxicity: Diacetin LD₅₀ of 8,500 mg/kg vs. Triacetin LD₅₀ of ~1,100–3,200 mg/kg in Mouse Models

Diacetin exhibits substantially lower acute oral toxicity than its closest structural analog, triacetin. In mouse models, the oral LD₅₀ of diacetin is 8,500 mg/kg body weight [1]. In contrast, triacetin oral LD₅₀ values in mice range from approximately 1,100 mg/kg to 3,200 mg/kg across multiple studies [2]. By the subcutaneous route, diacetin shows LD₅₀ values of 4.0 cc/kg (rats) and 2.5 cc/kg (mice), compared to triacetin at 2.8 cc/kg (rats) and 2.3 cc/kg (mice) [3]. This represents approximately a 3- to 8-fold safety margin advantage for diacetin over triacetin by the oral route—a critical consideration for applications involving potential human exposure, such as pharmaceutical excipients, food contact materials, and personal care formulations.

Toxicology Safety Pharmacology Excipient Qualification Food Additive Safety

Water Miscibility: Diacetin Is Fully Water-Miscible vs. Triacetin Limited to ~59 g/L at 25 °C

Diacetin is fully miscible with water in all proportions, a property confirmed by both vendor technical datasheets and the EU regulatory specification for food additive E1517 [1]. In contrast, triacetin—the fully acetylated glycerol analog—exhibits limited water solubility of approximately 59 g/L (5.9 g/100 mL) at 25 °C, making it only slightly soluble . Monoacetin, with two free hydroxyls, is also water-miscible but lacks the balanced amphiphilic character that diacetin's two acetyl groups provide, limiting its utility as a plasticizer and solvent for moderately hydrophobic substrates. This solubility differential arises directly from the number of free hydroxyl groups: diacetin retains one hydroxyl capable of hydrogen bonding with water while its two acetyl groups confer sufficient lipophilicity for compatibility with organic phases .

Formulation Science Aqueous Compatibility Solvent Selection Emulsification

Plasticized CDA Biodegradation: Triacetin-Diacetin Blend Complete at 46 Days vs. Triacetin-Only or Phthalate Formulations Showing Incomplete Degradation

In a controlled biodegradation study of plasticized cellulose diacetate (CDA) under composting conditions, formulations containing 30% plasticizer based on triacetin or a triacetin-diacetin blend achieved complete biodegradation within 46 days of incubation [1]. In contrast, test items plasticized with 20% triacetin alone or with 30% conventional phthalate plasticizer showed incomplete biodegradation over the same test period. Pure (unplasticized) cellulose acetate required 200 days plus reinoculation to achieve complete biodegradation [1]. This 46-day complete biodegradation benchmark for the diacetin-containing formulation represents a >4× acceleration compared to unplasticized CDA (200 days) and a qualitative improvement over triacetin-only and phthalate-plasticized alternatives that failed to fully degrade. These findings directly support the selection of diacetin-containing formulations for compostable packaging and biodegradable biocomposite applications where phthalate plasticizers are being phased out [2].

Bioplastics Sustainable Packaging Biodegradation Testing Green Plasticizers

Pharmaceutical Film Coating: Diacetin Outperforms DEP, DBS, and TEC on Surface Smoothness and Water Vapor Transmission for Osmotic Pump Delivery Systems

In a comparative evaluation of four plasticizers for Eudragit® RL 30D and RS 30D aqueous colloidal polymer films used in gliclazide push-pull osmotic pump (PPOP) coatings, diacetin was directly compared against diethyl phthalate (DEP), dibutyl sebacate (DBS), and triethyl citrate (TEC) [1]. Diacetin yielded the smoothest cast film surface among all four plasticizers and exhibited the greatest water vapor transmission coefficient. Films incorporating diacetin also displayed the greatest erosion rate compared to the other three plasticizers, while DEP, DBS, and TEC showed greater water absorption [1]. The Eudragit-coated PPOP formulated with diacetin demonstrated typical zero-order release characteristics (R = 0.9953) and achieved a mean relative oral bioavailability of 106.9% compared to cellulose acetate-coated controls, confirming good bioequivalence [1].

Pharmaceutical Excipients Osmotic Pump Technology Controlled Drug Release Film Coating

Moisture Permeability in Cellulose Diacetate Films: Diacetin (DA) Increases WVP from 18.2 to 23.6 × 10⁻¹³ g·cm⁻¹·s⁻¹·Pa⁻¹, Outperforming Triacetin (TA) at Equal Loading

In a systematic comparison of diacetin (DA) and triacetin (TA) as green plasticizers for cellulose diacetate (CDA) breathable films, DA demonstrated superior moisture permeability enhancement due to its additional free hydroxyl group (one vs. zero in TA), which provides better hydrogen-bonding compatibility with the CDA polymer matrix [1]. Specifically, with increasing DA content, the water vapor permeability (WVP) of CDA-DA films rose from 18.2 × 10⁻¹³ g·cm⁻¹·s⁻¹·Pa⁻¹ to 23.6 × 10⁻¹³ g·cm⁻¹·s⁻¹·Pa⁻¹ [1]. This represents a ~30% improvement in moisture transmission. The study explicitly attributes DA's superior performance to its enhanced chain mobility effect on CDA, confirmed by FTIR carbonyl band red shift demonstrating stronger plasticizer-polymer interaction [1]. In contrast, TA, lacking a free hydroxyl, exhibits weaker interfacial interaction with CDA, resulting in lower moisture permeability improvement at equivalent plasticizer loading. Separately, mechanical testing showed that CDA-DA and CDA-TA films increased elongation at break from 14% (unplasticized) to 26% and 29%, respectively, with both maintaining high visible light transmittance of approximately 90% [2].

Breathable Films Moisture Permeability Biopolymer Plasticization Cellulose Derivatives

Enzymatic Regioselectivity: Exclusive 1,2-Diacetin Production at pH 5.5 with >95% Yield vs. Mixed 1,2/1,3-Isomers at pH 7 Using Immobilized Lipase Catalysis

The enzymatic hydrolysis of triacetin to diacetin using immobilized lipases demonstrates strict pH-dependent regioselectivity that is critical for stereochemically defined diacetin (CAS 194423-61-5) production. At pH 5.5, lipase B from Candida antarctica (CALB) and lipase from Rhizomucor miehei (RML) immobilized on octadecyl Sepabeads produced exclusively 1,2-diacetin with no detectable 1,3-isomer [1]. In contrast, at pH 7, spontaneous acyl migration occurred, yielding an uncontrolled mixture of 1,2- and 1,3-diacetin isomers [1]. Under optimized conditions (pH 5.5, 20% acetonitrile as co-solvent), diacetin yields exceeded 95% [1]. RML immobilized on octadecyl Sepabeads was identified as the optimal biocatalyst preparation due to its highest specific activity toward triacetin. This regioselectivity is directly relevant to CAS 194423-61-5, which represents the (S)-enantiomer of diacetin with the stereocenter at the glycerol C2 position—the very position whose acylation status distinguishes 1,2- from 1,3-diacetin. The immobilized CALB-OC system has been further validated for chemoenzymatic synthesis of chiral diacetin derivatives, where regioselective hydrolysis of triacetin to 1,2-diacetin serves as the key chiral-purity-determining step [2].

Biocatalysis Chiral Synthesis Regioselective Hydrolysis Enzyme Engineering

Diacetin (CAS 194423-61-5) Priority Application Scenarios Supported by Quantitative Differentiation Evidence


Pharmaceutical Aqueous Film-Coated Controlled-Release Osmotic Pump Formulations

Diacetin is the plasticizer of choice for aqueous colloidal polymer dispersions (Eudragit® RL/RS 30D) in push-pull osmotic pump (PPOP) coatings where film surface smoothness, water vapor transmission, and zero-order drug release fidelity are critical. Data from Tang et al. (2013) demonstrate that diacetin outperforms diethyl phthalate, dibutyl sebacate, and triethyl citrate on all three parameters, with zero-order release linearity of R = 0.9953 and relative oral bioavailability of 106.9% [1]. Its full water miscibility eliminates organic solvent requirements during coating, aligning with aqueous processing mandates, while its favorable oral LD₅₀ of 8,500 mg/kg supports patient safety margins superior to triacetin-based alternatives [2]. Formulators seeking to replace phthalate plasticizers in oral controlled-release products should prioritize diacetin based on this head-to-head comparative evidence.

Compostable and Biodegradable Cellulose Acetate-Based Packaging Materials

For development of biodegradable rigid packaging from cellulose diacetate (CDA), diacetin or diacetin-triacetin blended plasticizers enable complete biodegradation within 46 days under composting conditions, as demonstrated by Vu Thanh Phuong et al. (2014) [1]. This contrasts sharply with triacetin-only or phthalate-plasticized CDA, which fail to achieve complete biodegradation, and pure CDA requiring >200 days. The combination of diacetin's green profile (E1517 food additive status, FDA 21 CFR 177.1200 food contact listing), low acute toxicity, and proven biodegradation acceleration makes it uniquely suitable for compostable packaging applications where both performance and end-of-life compostability certification (e.g., EN 13432) are mandatory. Material scientists and packaging engineers should specify diacetin-containing formulations to achieve the 46-day biodegradation benchmark that regulatory composting standards demand [2].

Chiral Building Block Synthesis via Enzymatic Regioselective Hydrolysis for Fine Chemical and Pharmaceutical Intermediates

CAS 194423-61-5, the (S)-enantiomer of glycerol diacetate, can be produced with exclusive 1,2-regioselectivity (>95% yield) via immobilized lipase-catalyzed hydrolysis of triacetin at pH 5.5 with 20% acetonitrile, as established by Hernandez et al. (2011) [1]. At this pH, only 1,2-diacetin is produced, avoiding the acyl migration that generates uncontrolled 1,3-isomer mixtures at neutral pH. This enzymatic route provides access to stereochemically pure diacetin for use as a chiral synthon in further derivatization, including chemoenzymatic dimerization to complex polyol esters [2]. For medicinal chemistry and process chemistry groups requiring enantiomerically defined glycerol derivatives as synthetic intermediates, this regioselective enzymatic pathway to CAS 194423-61-5 offers a verifiable alternative to chemical synthesis, which typically yields racemic or mixed-isomer products that are difficult to separate. Procurement of CAS 194423-61-5 specifically—rather than generic diacetin (CAS 25395-31-7)—is essential when downstream stereochemical fidelity is required.

Breathable Biopolymer Films for Moisture-Regulating Food Packaging and Biomedical Applications

For CDA-based breathable films where moisture permeability is the primary functional requirement, diacetin provides a quantifiable ~30% enhancement in water vapor permeability (from 18.2 to 23.6 × 10⁻¹³ g·cm⁻¹·s⁻¹·Pa⁻¹) compared to triacetin at equivalent loading, due to its additional free hydroxyl group that improves CDA chain mobility and interfacial compatibility [1]. The plasticized films maintain high optical clarity (~90% visible light transmittance) and exhibit elongation at break improvements from 14% to 26% [2]. These properties make diacetin-plasticized CDA suitable for moisture-regulating food packaging (e.g., fresh produce wrap), wound dressings requiring controlled moisture vapor transmission, and textile coatings where breathability is paramount. The specific selection of diacetin over triacetin for these applications is directly supported by published WVP and mechanical data, eliminating the guesswork in plasticizer selection for moisture-sensitive biopolymer film development.

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